molecular formula C13H15N3O B2674080 5-methyl-4-{[(4-methylbenzyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338975-78-3

5-methyl-4-{[(4-methylbenzyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2674080
M. Wt: 229.283
InChI Key: FOZDBLTUJKOIMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions analysis involves understanding the reactions that the compound can undergo. Unfortunately, specific information about the chemical reactions involving “5-methyl-4-{[(4-methylbenzyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one” is not available .

Scientific Research Applications

Hydrogen-bonded Structures

Research indicates that compounds structurally related to 5-methyl-4-{[(4-methylbenzyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one demonstrate significant hydrogen-bonding capabilities, leading to the formation of complex molecular assemblies. For instance, studies have shown that molecules can be linked into sheets or chains through hydrogen bonds, showcasing the potential of such compounds in designing new materials with specific molecular architectures (Portilla et al., 2007).

Heterocyclic Chemistry

The compound is central to heterocyclic chemistry, where it's used for the synthesis of novel heterocycles. This includes the creation of diverse pyrazole and pyrazolone derivatives with potential applications in medicinal chemistry and material science. For example, research has led to the development of novel 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives with assessed cytotoxic activities, highlighting the compound's relevance in drug discovery (Hassan et al., 2014).

Catalysis and Synthetic Methodologies

The compound plays a role in catalysis and synthetic methodologies, aiding in the efficient synthesis of complex molecules. Studies have illustrated its utility in regioselective synthesis and in the development of novel catalytic processes that enhance the efficiency of chemical reactions. For example, research has utilized related structures for the ultrasound-promoted synthesis of fused polycyclic compounds, showcasing advancements in green chemistry and reaction efficiency (Nikpassand et al., 2010).

Safety And Hazards

Information about the safety and hazards of a compound is crucial for handling and usage. Unfortunately, specific safety and hazard information for “5-methyl-4-{[(4-methylbenzyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one” is not available .

Future Directions

The future directions for a compound can include potential applications, research directions, and more. Unfortunately, specific future directions for “5-methyl-4-{[(4-methylbenzyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one” are not available .

properties

IUPAC Name

5-methyl-4-[(4-methylphenyl)methyliminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9-3-5-11(6-4-9)7-14-8-12-10(2)15-16-13(12)17/h3-6,8H,7H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRFEIPSYUYWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN=CC2=C(NNC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-4-{[(4-methylbenzyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one

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